
5-Chloro-1-methylisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-methylisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylisoindoline can be achieved through several methods. One common approach involves the cyclization of 3-chloropropiophenone derivatives. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature conditions.
Cyclization of 3-Chloropropiophenone:
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-methylisoindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides
Reduction: Formation of reduced isoindoline derivatives
Substitution: Halogen exchange or nucleophilic substitution at the chlorine position
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium iodide in acetone for halogen exchange
Major Products
Oxidation: this compound N-oxide
Reduction: this compound derivatives with reduced nitrogen
Substitution: 5-Iodo-1-methylisoindoline
Applications De Recherche Scientifique
5-Chloro-1-methylisoindoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-methylisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups influence the compound’s binding affinity and selectivity. The exact pathways depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-isoindoline: Lacks the methyl group at the 1-position, resulting in different chemical properties.
1-Methylisoindoline: Lacks the chlorine atom at the 5-position, affecting its reactivity and biological activity.
5-Bromo-1-methylisoindoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
5-Chloro-1-methylisoindoline is unique due to the combined presence of the chlorine atom and the methyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various applications.
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
5-chloro-1-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10ClN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3 |
Clé InChI |
CJYPGSJYAZWWKY-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CN1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




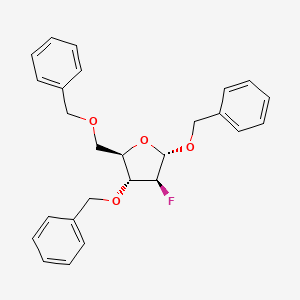
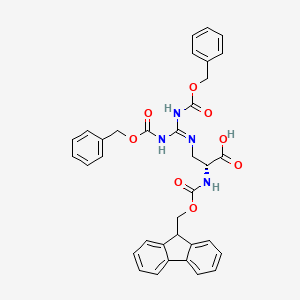
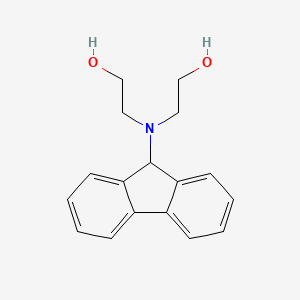
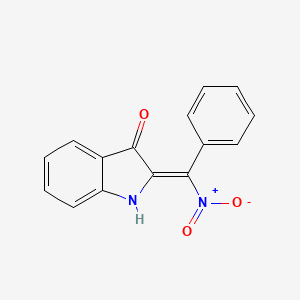
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)

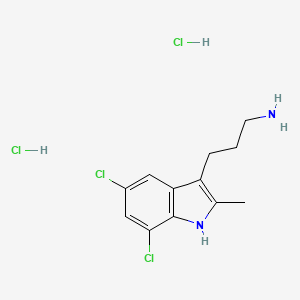

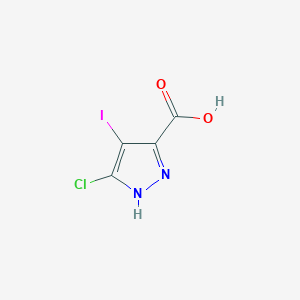

![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

